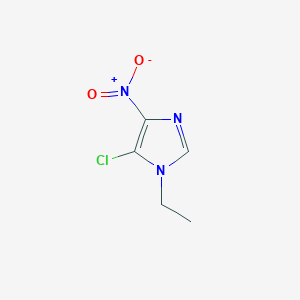![molecular formula C14H31N3O B14022463 n,n-Bis[2-(diethylamino)ethyl]acetamide CAS No. 5441-23-6](/img/structure/B14022463.png)
n,n-Bis[2-(diethylamino)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis[2-(diethylamino)ethyl]acetamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes two diethylaminoethyl groups attached to an acetamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Bis[2-(diethylamino)ethyl]acetamide typically involves the reaction of diethylamine with ethylene oxide to form diethylaminoethanol. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
n,n-Bis[2-(diethylamino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
n,n-Bis[2-(diethylamino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of n,n-Bis[2-(diethylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
n,n-Dimethylacetamide: Similar in structure but with different substituents.
n,n-Diethylacetamide: Another related compound with distinct properties.
n,n-Bis[2-(dimethylamino)ethyl]acetamide: A closely related compound with dimethylamino groups instead of diethylamino groups.
Uniqueness
n,n-Bis[2-(diethylamino)ethyl]acetamide stands out due to its specific diethylaminoethyl groups, which confer unique chemical and biological properties. These groups enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
5441-23-6 |
|---|---|
Formule moléculaire |
C14H31N3O |
Poids moléculaire |
257.42 g/mol |
Nom IUPAC |
N,N-bis[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H31N3O/c1-6-15(7-2)10-12-17(14(5)18)13-11-16(8-3)9-4/h6-13H2,1-5H3 |
Clé InChI |
MKBJLFDFSVJMRZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(CCN(CC)CC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


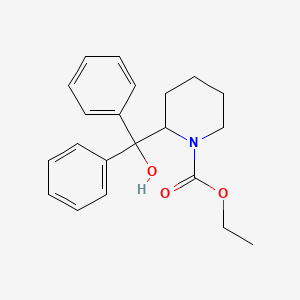
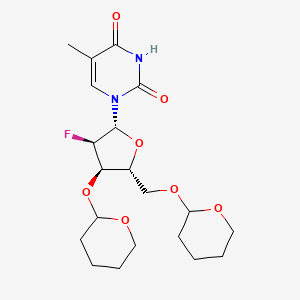


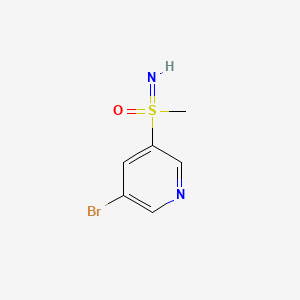

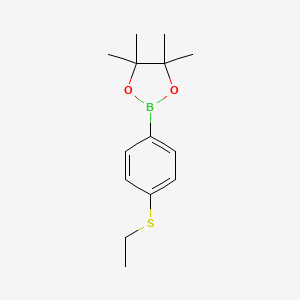

![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
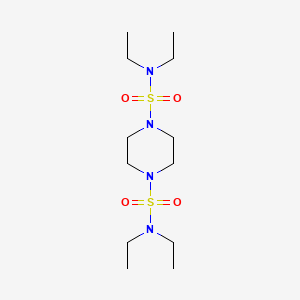
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)

